((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate
Overview
Description
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C13H14BrFN2O7 and its molecular weight is 409.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Eco-friendly Synthesis Approaches
A study by Benincá et al. (2020) discussed an eco-friendly and enantiospecific synthesis approach using (+)-myrtenal as a substrate. This study highlighted the use of green solvents in the synthesis process, which is pertinent to the sustainable chemical production of complex molecules similar to the one you're interested in. The enantiospecific Biginelli reaction, as detailed in this research, underscores the potential for achieving optical purity in the synthesis of dihydropyrimidinones, which could be relevant for the synthesis of the specified compound given its structural complexity and the presence of a pyrimidine ring (Benincá, L. A. D., Pereira Ligiéro, C. B., Santos, J. D. S., Jones Junior, J., & da Silva, F., 2020).
Mechanisms of Pyrolysis of Polysaccharides
Ponder and Richards (2010) reviewed the mechanisms of pyrolysis of polysaccharides, focusing on the effects of linkage types and inorganic additives on pyrolytic pathways. While this study centers on polysaccharides, the insights into chemical mechanisms involved in the formation of various compounds could inform the understanding of thermal decomposition or modification processes for the given chemical compound, especially in the context of developing materials or chemicals derived from biomass (Ponder, G., & Richards, G. N., 2010).
Fluorinated Pyrimidines in Medicine
Gmeiner's 2020 review on fluorinated pyrimidines in cancer treatment outlines the development of fluorine chemistry to enhance the use of fluorinated pyrimidines. Given the structural component of a pyrimidine ring in the specified compound, understanding the therapeutic applications and mechanisms of action of fluorinated pyrimidines could provide insights into potential biomedical research applications for similar compounds (Gmeiner, W., 2020).
DNA Minor Groove Binders
Issar and Kakkar (2013) reviewed the chemistry of Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA. The relevance of this study to the specified compound lies in the potential for molecules with complex structures, including pyrimidine derivatives, to interact with DNA or RNA, thus offering pathways for research into nucleic acid-targeting therapeutics or molecular biology tools (Issar, U., & Kakkar, R., 2013).
Mechanism of Action
Target of Action
The primary target of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine is the viral DNA/RNA synthesis process . This compound is a potent antiviral agent and has demonstrated efficacy against various viruses, including influenza and herpes simplex viruses .
Mode of Action
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process . It is incorporated into the viral DNA/RNA, thereby disrupting the normal replication process .
Biochemical Pathways
The compound affects the DNA synthesis pathway during the S phase of the cell cycle . By incorporating itself into the DNA, it disrupts the normal DNA replication process, thereby inhibiting the proliferation of cells .
Result of Action
The molecular effect of the compound’s action is the disruption of the viral DNA/RNA synthesis process , leading to inhibited viral replication . On a cellular level, it can stimulate cellular differentiation and maturation in certain cell lines, while inhibiting differentiation in others .
Action Environment
The action, efficacy, and stability of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2~8°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process. It is incorporated into DNA during the S phase of the cell cycle . This compound is immunochemically detectable and can be incorporated into DNA instead of thymidine .
Cellular Effects
5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine has been used to label cells in the S-phase of the cell cycle and primary hepatocytes during cell proliferation studies . It stimulates cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .
Temporal Effects in Laboratory Settings
The effects of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine over time in laboratory settings are yet to be fully elucidated. It is known that it is used to label cells in the S-phase of the cell cycle during cell proliferation studies .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDBWHTVDEDMG-DNRKLUKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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